Dopamine Transporter Uptake Inhibition: Direct Comparator Potency Data
In a standardized in vitro dopamine (DA) uptake assay using rat brain synaptosomal preparations, N,N‑dipropyl‑2‑pyrrolidinecarboxamide hydrochloride exhibited an IC₅₀ of 900 nM [1]. This potency places it in an intermediate range among pyrrolidine carboxamide analogs: it is less potent than cocaine (IC₅₀ ~200–300 nM in similar assays) but substantially more active than many unsubstituted or N‑monoalkyl prolinamide derivatives that show negligible inhibition at 10 μM [2]. The data originate from a curated bioactivity database that aggregates primary literature values under consistent assay conditions [1].
| Evidence Dimension | Dopamine uptake inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 900 nM |
| Comparator Or Baseline | Cocaine: IC₅₀ ≈ 200–300 nM; Unsubstituted prolinamide: IC₅₀ > 10 μM |
| Quantified Difference | ~3‑ to 4‑fold lower potency than cocaine; >10‑fold higher potency than unsubstituted prolinamide |
| Conditions | Rat brain synaptosomal preparation; [³H]‑dopamine uptake assay |
Why This Matters
This quantitative ranking enables researchers to select the appropriate dopamine uptake inhibitor potency for structure‑activity relationship (SAR) studies or neuropharmacology experiments.
- [1] EcoDrugPlus Database (University of Helsinki). Bioactivity entry for N,N‑Dipropyl‑2‑pyrrolidinecarboxamide hydrochloride: In vitro inhibition of dopamine uptake in synaptosomal preparation of rat brain (IC₅₀ = 900 nM). View Source
- [2] Carroll FI, et al. Pharmacotherapies for treatment of cocaine abuse: preclinical aspects. J Med Chem. 1999;42(15):2721-2736. View Source
